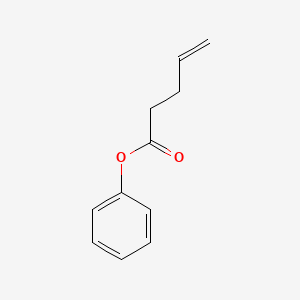

Phenyl pent-4-enoate

Description

Phenyl pent-4-enoate (CAS: Not explicitly provided; structurally related to ethyl pent-4-enoate CAS 1968-40-7) is an ester derivative of pent-4-enoic acid, featuring a phenyl group attached to the carboxylate moiety. This compound is prominently utilized in organic synthesis, particularly in Z-selective olefin cross-metathesis reactions, where it serves as a substrate for producing biologically active natural products with high stereoselectivity (up to 98% Z-isomer) . Its applications extend to enzymology, where it is employed to study acyltransferase substrate specificity , and in biochemical studies investigating mitochondrial β-oxidation inhibition .

Properties

CAS No. |

51231-09-5 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

phenyl pent-4-enoate |

InChI |

InChI=1S/C11H12O2/c1-2-3-9-11(12)13-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2 |

InChI Key |

IDAIRHGYBSBTJO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Esters of Pent-4-enoic Acid

Ethyl Pent-4-enoate (CAS: 1968-40-7)

- Structure: Ethyl ester of pent-4-enoic acid.

- Applications: Used in Grubbs catalyst-mediated syntheses, e.g., (E)-ethyl-5-(3,4-dimethoxyphenyl)pent-4-enoate (yield: 59%) . Exhibits nematicidal activity against Meloidogyne javanica, with dual action (direct killing and egg-hatching inhibition) .

- Key Differences: Volatility: Ethyl esters are more volatile than phenyl esters, influencing their use in VOC-based pest control .

Methyl Pent-4-enoate (CAS: 818-57-5)

- Structure: Methyl ester of pent-4-enoic acid.

- Key Differences :

tert-Butyl Pent-4-enoate Derivatives

- Examples: (E)-tert-butyl 2-((diphenylmethylene)amino)-5-(naphthalen-2-yl)pent-4-enoate (IV-3p) .

- Applications : Used in enantioselective catalytic systems for allylic substitution reactions.

Substituted Pent-4-enoates

Diazo-Substituted Pent-4-enoates

- Examples: Methyl 2-diazo-4-(o-tolyl)pent-4-enoate (yield: 69%) .

- Applications : Precursors for cyclopropane and bicyclo[1.1.1]pentane syntheses, relevant to drug discovery.

- Key Differences: Reactivity: Diazo groups enable unique cycloaddition reactions, absent in phenyl pent-4-enoate. Stability: Rapid degradation observed in bromothiophene-substituted analogs (e.g., 24% yield for 4-(4-bromothiophen-2-yl) derivative) .

Aryl-Substituted Pent-4-enoates

- Examples: (R,Z)-Phenyl 7-((tert-butyldimethylsilyl)oxy)-6-(1,3-dioxoisoindolin-2-yl)hept-4-enoate (19d) .

- Applications : Biologically active intermediates with high Z-selectivity (93% Z-isomer).

- Key Differences :

Comparative Data Tables

Key Research Findings

- Synthetic Utility: this compound outperforms ethyl and methyl analogs in Z-selective metathesis due to its phenyl group’s electronic effects, which stabilize transition states .

- Enzymatic Specificity: The F148V acyltransferase variant shows 35% conversion with this compound but fails with conjugated diene esters (e.g., phenyl (E)-but-2-enoate), highlighting steric adaptability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for phenyl pent-4-enoate, and which characterization techniques validate its purity and structure?

- Methodological Answer : this compound can be synthesized via esterification of pent-4-enoic acid derivatives with phenol under acid catalysis (e.g., H₂SO₄) or via coupling reactions using activated acyl chlorides (e.g., pent-4-enoyl chloride). Key characterization techniques include ¹H/¹³C NMR to confirm ester linkage and olefinic proton environments, IR spectroscopy to verify carbonyl (C=O) stretching (~1740 cm⁻¹), and HPLC-MS to assess purity and molecular weight .

Q. What spectroscopic methods are critical for analyzing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR : The olefinic protons (CH₂=CH-) appear as a multiplet between δ 5.2–5.8 ppm, while the ester carbonyl (C=O) is absent in IR but confirmed via NMR coupling patterns.

- IR : Absence of free -OH (phenol) and presence of ester C=O (~1740 cm⁻¹) indicate successful synthesis.

- Chromatography : HPLC retention times and mass spectra (e.g., m/z = 176.1 [M+H]⁺) validate purity .

Q. What safety precautions are necessary when handling this compound derivatives?

- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to potential irritancy of acyl chloride intermediates. Consult safety data sheets (SDS) for related compounds (e.g., pent-4-enoyl chloride, which requires neutralization of acidic byproducts) .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the pent-4-enoate group influence its reactivity in cross-coupling or metathesis reactions?

- Methodological Answer : The α,β-unsaturated ester moiety in this compound can act as a Michael acceptor or participate in olefin cross-metathesis. Use Grubbs catalyst to study metathesis reactivity, monitored via ¹H NMR (disappearance of olefinic signals) and GC-MS to identify products. Compare kinetic data with DFT calculations to elucidate electronic effects .

Q. How can computational models predict the conformational stability of this compound in catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) to model ground-state geometries and transition states. Compare computational results (e.g., bond angles, torsional strain) with experimental X-ray crystallography data (if available) or NMR NOE effects to validate steric and electronic interactions .

Q. How should researchers address discrepancies in reaction yields when synthesizing this compound under varying catalytic conditions?

- Methodological Answer : Apply statistical analysis (ANOVA, t-tests) to evaluate significance of variables (e.g., catalyst loading, temperature). Use control experiments (e.g., omitting catalyst) and reproducibility checks across multiple batches. Reference frameworks like PICOT to isolate critical factors (e.g., Population: reaction scale; Intervention: catalyst type) .

Q. What experimental designs are suitable for studying the photostability of this compound in polymer matrices?

- Methodological Answer : Design accelerated aging studies using UV-Vis spectroscopy to track degradation (absorbance shifts). Apply Arrhenius kinetics to model degradation rates. Use PEO framework (Population: polymer blends; Exposure: UV irradiation; Outcome: ester bond cleavage) to structure hypotheses .

Data Analysis and Reproducibility

Q. How can researchers harmonize spectral data for this compound across different laboratories?

- Methodological Answer : Adopt standardized protocols (e.g., calibrated NMR solvents, internal standards like TMS) and share raw data (FID files) for cross-validation. Use PhenX consortium guidelines for metadata documentation, ensuring reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.